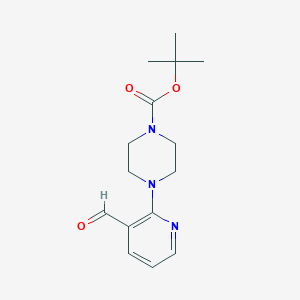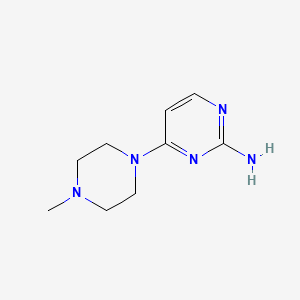
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amin
Übersicht
Beschreibung
4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine is a useful research compound. Its molecular formula is C9H15N5 and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutisches Mittel gegen Leukämie
Diese Verbindung ist ein Schlüsselbestandteil von Imatinib, einem der am häufigsten eingesetzten therapeutischen Mittel zur Behandlung von Leukämie . Imatinib hemmt spezifisch die Aktivität von Tyrosinkinasen, Enzymen, die eine Phosphatgruppe von ATP auf ein Protein in einer Zelle übertragen können .
Metabolismusstudie bei CML-Patienten
Die Verbindung wurde in der Studie zum Metabolismus von Flumatinib bei CML-Patienten verwendet . Die wichtigsten Metaboliten von Flumatinib beim Menschen waren die Produkte der N-Demethylierung, N-Oxidation, Hydroxylierung und Amidhydrolyse .
Synthese von Pyrazolo-Pyrazin- und Pyridin-Derivaten
“4-(4-Methylpiperazin-1-yl)pyrimidin-2-amin” wurde bei der Synthese von Pyrazolo-Pyrazin- und Pyridin-Derivaten verwendet .
Herstellung von einheitlichen Silber-Nanopartikeln
Diese Verbindung wurde als Solvatisierungs- und Stabilisierungsmittel bei der Herstellung von einheitlichen Silber-Nanopartikeln verwendet .
Inaktivierung von NF-κB in Darmkrebszellen
Die Verbindung wurde bei der Inaktivierung von NF-κB in Darmkrebszellen verwendet . Die Inaktivierung von NF-κB in Darmkrebszellen durch IKK-Inhibitoren erwies sich als Hemmung der Wachstumsfähigkeit der Krebszellen .
Wirkmechanismus
Target of Action
The primary target of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes including cell division, survival, migration, and adhesion .
Mode of Action
4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine acts as a PDGF receptor tyrosine kinase inhibitor . It binds to the inactive Abelson tyrosine kinase domain, inhibiting the activity of tyrosine kinases . This interaction results in the inhibition of numerous downstream processes that are critical for cell proliferation and survival .
Biochemical Pathways
The compound’s action on the Proto-oncogene tyrosine-protein kinase Src affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and migration . The inhibition of these pathways can lead to the suppression of tumor growth and metastasis .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and survival, which can lead to the suppression of tumor growth . This makes it a potential therapeutic agent for the treatment of diseases such as leukemia .
Action Environment
The action, efficacy, and stability of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the patient, and specific characteristics of the tumor microenvironment .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. This compound interacts with enzymes such as tyrosine kinases, which are crucial for various cellular processes. The interaction between 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine and tyrosine kinases involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the modulation of various signaling pathways that are essential for cell growth and differentiation .
Cellular Effects
The effects of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine on cells are profound and multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division. Additionally, this compound can induce apoptosis, or programmed cell death, in certain types of cells, thereby reducing the growth of tumors .
Molecular Mechanism
The molecular mechanism of action of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine involves its binding interactions with biomolecules. This compound binds to the active sites of enzymes, such as tyrosine kinases, leading to their inhibition. The inhibition of these enzymes results in the disruption of signaling pathways that are essential for cell survival and proliferation. Furthermore, 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine can change over time. This compound exhibits stability under normal storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of this compound .
Dosage Effects in Animal Models
The effects of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At higher doses, 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine may exhibit toxic effects, including damage to vital organs and adverse effects on overall health. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by inhibiting key enzymes in metabolic pathways. For example, 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine can inhibit enzymes involved in the synthesis of nucleotides, thereby reducing the availability of these essential building blocks for DNA and RNA synthesis .
Transport and Distribution
The transport and distribution of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells through membrane transporters, where it accumulates in specific cellular compartments. The distribution of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine within tissues can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine is critical for its activity and function. This compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKHYAPKOUIALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648788 | |
| Record name | 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856973-81-4 | |
| Record name | 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


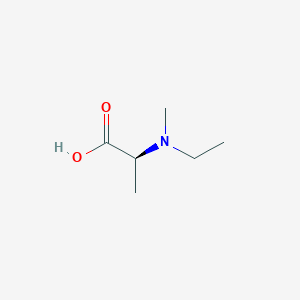

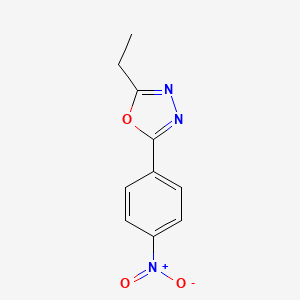
![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)
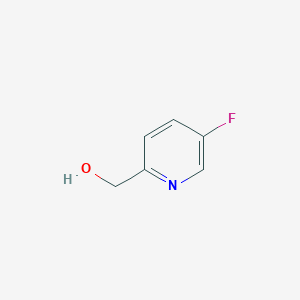

![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)

![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)
![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)
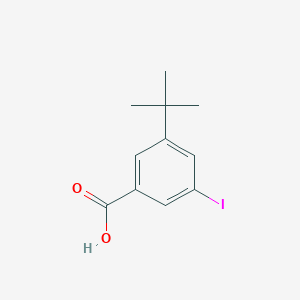
![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)
